molecular formula C16H9F6N3O2S B2533001 N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-81-8

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2533001
CAS No.: 851945-81-8
M. Wt: 421.32
InChI Key: SIMREUWSIVCORP-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H9F6N3O2S and its molecular weight is 421.32. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Effects on Transcription Factors

One significant study investigates the structure-activity relationship of N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives, focusing on their inhibitory effects on NF-kappaB and AP-1 transcription factors. This research highlights the compound's potential in modulating gene expression, which is crucial for understanding its therapeutic applications. Selected modifications on the pyrimidine ring were explored to enhance the compound's bioavailability and cell-based activity, demonstrating the critical nature of the carboxamide group for activity and the potential for modifications at other positions without substantial loss of activity (Palanki et al., 2000).

Synthesis and Derivative Studies

Another study delves into the convenient synthesis of thiazolo[3,2-a] and triazolo[4,3-a]-pyrimidines, alongside pyrimido[2,1-c]triazine derivatives. This research underscores the chemical flexibility and reactivity of the core structure, providing insights into synthetic strategies that could be applied for the generation of novel compounds with potential biological activities (Haiza et al., 2000).

Chemical Synthesis and Reactions

Further investigations explore the synthesis of new tetrahydropyrimidine-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidines, highlighting the compound's synthetic versatility and the potential for generating diverse derivatives with varying biological activities (Fadda et al., 2013).

Structural and Supramolecular Studies

Research on the supramolecular aggregation of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and the impact of structural modifications on their physical and chemical properties. This knowledge is fundamental for understanding how these compounds interact at the molecular level, which is critical for designing compounds with desired biological functions (Nagarajaiah & Begum, 2014).

Anti-Inflammatory and Antimicrobial Activities

Several studies have synthesized and evaluated derivatives of thiazolo[3,2-a]pyrimidine for their antimicrobial and anti-inflammatory activities. These works highlight the compound's potential as a scaffold for developing new therapeutic agents targeting inflammation and microbial infections. For example, the synthesis and antimicrobial activity screening of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides demonstrate some of the compound's potential biomedical applications (Gein et al., 2015).

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N3O2S/c1-7-6-28-14-23-5-11(13(27)25(7)14)12(26)24-10-3-8(15(17,18)19)2-9(4-10)16(20,21)22/h2-6H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMREUWSIVCORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.